molecular formula C23H20N4O2 B8374012 AKT-IN-5

AKT-IN-5

Cat. No. B8374012
M. Wt: 384.4 g/mol
InChI Key: OWPDGTJNKVXYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206185B2

Procedure details

To a solution of ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate that was prepared in a manner analgous to that described for Example 4 (260 mg, 0.63 mmol) in methanol (1.5 mL) was added aqueous sodium hydroxide (3N, 0.63 mL, 1.89 mmol, 3.0 eq), and the resulting mixture was stirred at 50° C. for 1 h. The resulting mixture was added to ice water, made slightly acidic with aqueous citric acid (10%), and washed with DCM (3×25 mL). The aqueous phase was made alkaline and adjusted to pH4 using hydrochloric acid (1N). The precipitate was collected by filtration, washed with water and dried under high vacuum overnight to yield 218 mg (88% yield) of the title compound.
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 4
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[N:13]=[C:14]4[CH:19]=[CH:18][C:17]([C:20]([O:22]CC)=[O:21])=[N:16][N:15]4[C:25]=3[C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3]1.[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[NH2:1][C:2]1([C:6]2[CH:7]=[CH:8][C:9]([C:12]3[N:13]=[C:14]4[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[N:16][N:15]4[C:25]=3[C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:10][CH:11]=2)[CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC1)C1=CC=C(C=C1)C=1N=C2N(N=C(C=C2)C(=O)OCC)C1C1=CC=CC=C1
Step Two
Name
Example 4
Quantity
260 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.63 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with DCM (3×25 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1(CCC1)C1=CC=C(C=C1)C=1N=C2N(N=C(C=C2)C(=O)O)C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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